An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the established synthetic route via the Hantzsch thiazole synthesis, offering a rationale for the methodological choices. A thorough characterization of the compound is presented, including predicted and experimentally supported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.
Introduction and Significance
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The bromophenyl moiety, in particular, can be utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.
Synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
The most common and efficient method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1]
Synthetic Pathway Rationale
The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol
The synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid can be achieved in a two-step process starting from 4-bromobenzaldehyde.
Step 1: Synthesis of 4-bromothiobenzamide
4-bromobenzaldehyde is converted to 4-bromothiobenzamide. This can be achieved by reacting the aldehyde with a sulfur source such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.
Step 2: Hantzsch Thiazole Synthesis
The resulting 4-bromothiobenzamide is then reacted with an α-halocarbonyl compound containing a carboxylic acid or a precursor group. A suitable reagent is ethyl 2-chloroacetoacetate. The reaction is typically carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and may be heated to facilitate the reaction. The resulting ethyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Detailed Protocol:
Materials:
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4-bromothiobenzamide
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Ethyl 3-bromo-2-oxobutanoate
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Ethanol
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Sodium hydroxide
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Hydrochloric acid
Procedure:
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To a solution of 4-bromothiobenzamide (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxobutanoate (1 equivalent).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the crude residue in a suitable solvent and purify by column chromatography to obtain ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate.
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To the purified ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
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Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.
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The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid.
Caption: Synthetic workflow for 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid.
Spectroscopic Characterization
The structural elucidation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid is expected to show distinct signals for the aromatic protons and the thiazole proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Thiazole H-5 | 8.0 - 8.5 | Singlet | 1H |
| Bromophenyl (ortho to thiazole) | 7.8 - 8.0 | Doublet | 2H |
| Bromophenyl (meta to thiazole) | 7.6 - 7.8 | Doublet | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the quaternary carbons of the aromatic rings are expected to be key diagnostic signals.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Thiazole C-2 | 160 - 170 |
| Thiazole C-4 | 140 - 150 |
| Bromophenyl C-ipso (attached to thiazole) | 130 - 135 |
| Bromophenyl C-para (attached to Br) | 125 - 130 |
| Bromophenyl C-ortho | 128 - 132 |
| Bromophenyl C-meta | 120 - 125 |
| Thiazole C-5 | 115 - 120 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N stretch (Thiazole) | 1600 - 1650 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (C₁₀H₆BrNO₂S), the expected molecular weight is approximately 283.94 g/mol for the most abundant isotopes.
Expected Fragmentation Pattern:
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Molecular Ion Peak [M]⁺: A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity is expected.
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Loss of -COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z [M-45]⁺).
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Loss of Br: A fragment corresponding to the loss of the bromine atom (m/z [M-79/81]⁺).
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Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.
Caption: Molecular structure with key functional groups highlighted.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂S | - |
| Molecular Weight | 284.13 g/mol | - |
| CAS Number | 21160-50-9 | - |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF | - |
Applications in Drug Development and Research
Thiazole derivatives are known to exhibit a wide range of biological activities, and 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid serves as a valuable intermediate in the synthesis of novel therapeutic agents.[2] Its structural features make it a candidate for derivatization to explore its potential as an:
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Anticancer Agent: The thiazole nucleus is present in several anticancer drugs.
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Antimicrobial Agent: Thiazole derivatives have shown efficacy against various bacterial and fungal strains.
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Anti-inflammatory Agent: The scaffold can be modified to develop novel anti-inflammatory drugs.
The presence of the bromine atom allows for further functionalization through reactions like Suzuki or Heck coupling, enabling the synthesis of a diverse library of compounds for biological screening.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. The Hantzsch thiazole synthesis provides a reliable route to this versatile building block. The detailed spectroscopic data, including NMR, FTIR, and MS, serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in drug discovery highlight its importance as a scaffold for the development of new therapeutic agents. This guide aims to be a valuable resource for scientists and professionals in the field of medicinal and organic chemistry.
References
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